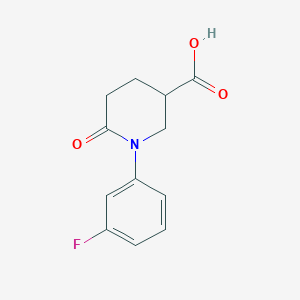

1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(3-fluorophenyl)-6-oxopiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO3/c13-9-2-1-3-10(6-9)14-7-8(12(16)17)4-5-11(14)15/h1-3,6,8H,4-5,7H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTEXNGJSKPHGAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(CC1C(=O)O)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the esterification of carboxylic acids with methanol under reflux in the presence of a catalytic amount of sulfuric acid . This process results in the formation of methyl esters, which can then be hydrolyzed to yield the desired carboxylic acid.

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure high yields and purity of the final product, making them suitable for large-scale production.

Chemical Reactions Analysis

1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Compounds similar to 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid have shown promise in cancer research. For instance, benzene-poly-carboxylic acid complexes have been studied for their ability to induce apoptosis in breast cancer cells . The structural similarities suggest potential for similar effects in this compound, warranting further investigation into its anticancer properties.

-

Neuropharmacology :

- The piperidine moiety is commonly found in various neuroactive drugs. Research indicates that derivatives of piperidine can exhibit antidepressant and anxiolytic effects, similar to compounds like paroxetine, which is used for treating depression . The potential for this compound to interact with neurotransmitter systems presents an avenue for exploration in treating mood disorders.

- Synthetic Intermediates :

Research on related compounds has demonstrated a range of biological activities:

- Antimicrobial Properties : Compounds with similar structures have been evaluated for their antimicrobial efficacy. The presence of the carboxylic acid group is often associated with enhanced interaction with bacterial cell membranes, potentially leading to increased antibacterial activity.

- Enzyme Inhibition : Some derivatives have been noted for their ability to inhibit specific enzymes linked to disease pathways, making them candidates for drug development targeting metabolic disorders .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound’s ability to bind to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Key Findings :

- Fluorine Position : Replacing the 3-fluorophenyl group with a 4-fluorophenyl (as in ) may enhance metabolic stability due to reduced steric hindrance near the ketone group.

Modifications to the Piperidine Core

Variations in the piperidine ring structure significantly impact molecular conformation:

Key Findings :

- Ring Heteroatoms : Pyridazine-containing analogs () exhibit reduced conformational flexibility compared to the ketone-containing parent compound.

- Protective Groups : tert-Butoxycarbonyl (Boc) protection () enhances stability during synthetic steps but may reduce bioavailability.

Stereochemical Variations

Stereochemistry at the piperidine ring critically influences biological interactions:

Biological Activity

1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid (CAS No. 1285045-55-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, cytotoxicity, and therapeutic applications, supported by various studies and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H12FNO3

- Molecular Weight : 235.23 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The fluorine atom in the aromatic ring enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, influencing cellular processes.

- Receptor Modulation : It may interact with neurotransmitter receptors, affecting signaling pathways associated with neurological functions.

Biological Activity Studies

Recent studies have evaluated the cytotoxic effects and therapeutic potential of this compound against various cancer cell lines.

Cytotoxicity Assays

A study investigated the antiproliferative activity of this compound against several human cancer cell lines using the MTT assay. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| HL-60 (Leukemia) | 25 | Moderate cytotoxicity observed |

| NCI H292 (Lung) | 30 | Significant reduction in cell viability |

| HT29 (Colon) | 35 | Lower sensitivity compared to HL-60 |

Case Study 1: Antitumor Activity

A study focused on the antitumor activity of piperidine derivatives, including this compound, demonstrated its efficacy against HL-60 and NCI H292 cell lines. The compound exhibited an IC50 value indicating moderate cytotoxicity, suggesting potential for further development as an anticancer agent .

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that it could reduce oxidative stress markers in neuronal cells, suggesting a protective role against neurodegenerative diseases .

Q & A

Q. What are the established synthetic routes for 1-(3-fluorophenyl)-6-oxopiperidine-3-carboxylic acid, and how can reaction conditions be optimized to improve yield?

The compound is typically synthesized via multi-step routes involving substitution and hydrolysis reactions. For example, analogous fluoro-substituted piperidine derivatives are synthesized through:

- Substitution : Introduction of the 3-fluorophenyl group via nucleophilic aromatic substitution or coupling reactions under mild temperatures (40–60°C) .

- Hydrolysis : Conversion of ester intermediates to carboxylic acids using aqueous NaOH or HCl, with yields improved by controlling pH and reaction time (6–12 hours) . Optimization strategies include:

- Reducing by-products via inert atmosphere (e.g., N₂) .

- Monitoring reaction progress using TLC or HPLC to terminate reactions at optimal conversion points .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- 1H/13C NMR : Key for verifying the piperidine ring conformation, fluorophenyl substitution, and carboxylic acid proton (δ ~12.6 ppm in DMSO-d₆) .

- HR-MS : Validates molecular weight (e.g., calculated [M+H]+ = 294.1506 vs. observed 294.1496 for analogous compounds) .

- HPLC-PDA : Assesses purity (>95% recommended for biological assays) using C18 columns and acetonitrile/water mobile phases .

Q. What are the solubility challenges of this compound in aqueous buffers, and how can they be addressed in in vitro assays?

The carboxylic acid group enhances water solubility, but the fluorophenyl and piperidine moieties may limit it. Strategies include:

- Using DMSO as a stock solvent (≤0.1% final concentration to avoid cytotoxicity) .

- Buffering at pH 7.4 with phosphate or HEPES to stabilize the ionized carboxylic acid form .

Advanced Research Questions

Q. How can stereochemical outcomes during synthesis be controlled, particularly for the piperidine ring and fluorophenyl orientation?

- Chiral resolution : Use chiral auxiliaries or catalysts (e.g., (R)-BINOL) to enforce stereochemistry at the piperidine C3 position .

- X-ray crystallography : Confirm absolute configuration post-synthesis, as seen in analogous compounds with resolved crystal structures .

- Dynamic NMR : Monitor conformational equilibria of the piperidine ring under varying temperatures .

Q. What mechanistic insights exist regarding the biological activity of structurally related fluorophenyl-piperidine derivatives, and how might they inform studies on this compound?

Analogous compounds, such as 6-methyl-1-(3-trifluoromethylbenzyl)pyrazole-3-carboxylic acid, exhibit anti-proliferative effects via:

Q. How should researchers address contradictions in reported biological activity data across studies (e.g., varying IC50 values)?

Discrepancies may arise from:

- Cell line variability : Test activity in multiple lines (e.g., PC-3 vs. LNCaP for prostate cancer) .

- Assay conditions : Standardize incubation times (48–72 hours) and serum concentrations (5–10% FBS) .

- Compound stability : Pre-check degradation via LC-MS after 24-hour incubation in culture media .

Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (e.g., ~1.8 for similar carboxylic acid derivatives), blood-brain barrier permeability, and CYP450 interactions .

- Molecular docking : Screen against targets like mTOR or HDACs using AutoDock Vina, leveraging fluorophenyl’s π-π stacking potential .

Methodological Resources

- Synthetic Protocols : Refer to multi-step optimizations in fluoro-naphthyridine syntheses for guidance on temperature control and by-product reduction .

- Biological Assays : Adopt autophagy flux assays (e.g., LC3 puncta quantification) and mTOR activity kits (e.g., Cell Signaling Technology #2974) .

- Safety Protocols : Follow OSHA guidelines for handling fluorinated compounds, including PPE (gloves, goggles) and fume hood use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.